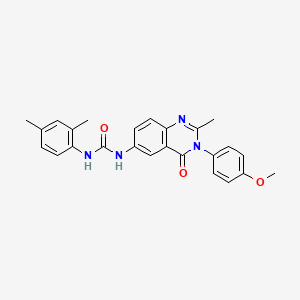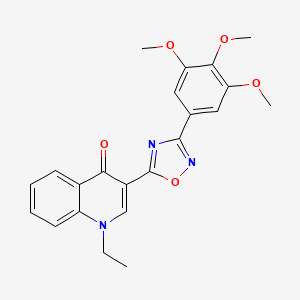
5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione, also known as DMIMIQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of isoquinoline and has a unique chemical structure that makes it a promising candidate for use in medicinal chemistry, biochemistry, and other related fields.
Wirkmechanismus
The mechanism of action of 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione may also act as a redox-active molecule that can generate reactive oxygen species and induce oxidative stress in cells.
Biochemical and Physiological Effects:
5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has also been shown to inhibit the migration and invasion of cancer cells. At higher concentrations, 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione can induce oxidative stress and DNA damage in cells, leading to cell death. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has also been shown to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione is also relatively easy to synthesize and can be obtained in large quantities. However, 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has some limitations, including its potential toxicity at high concentrations and its limited water solubility, which may make it difficult to use in certain biological assays.
Zukünftige Richtungen
There are several future directions for research on 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione, including the development of new derivatives with improved anticancer activity and reduced toxicity. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione can also be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione and its potential applications in various fields. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione can also be used as a tool to study the binding interactions between proteins and small molecules, which may lead to the development of new drugs and therapies.
Synthesemethoden
The synthesis of 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione involves a series of chemical reactions that start with the reaction of 2-methyl-1,3,4(2H)-isoquinolinetrione with dimethyl sulfate and potassium carbonate. The resulting product is then treated with sodium hydride and methanol to obtain the final product, 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione. The synthesis of 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to obtain different derivatives of 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione.
Wissenschaftliche Forschungsanwendungen
5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been shown to have significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
In biochemistry, 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been used as a probe to study the binding interactions between proteins and small molecules. 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has also been investigated for its potential as a fluorescent probe for imaging biological systems. In materials science, 5,7-dimethoxy-2-methyl-1,3,4(2H)-isoquinolinetrione has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and supramolecular polymers.
Eigenschaften
IUPAC Name |
5,7-dimethoxy-2-methylisoquinoline-1,3,4-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-13-11(15)7-4-6(17-2)5-8(18-3)9(7)10(14)12(13)16/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSQLKVVKKVDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC(=C2)OC)OC)C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2838943.png)
![N-(4-(dimethylamino)phenyl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2838944.png)



![N-[3-(5-phenyl-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2838952.png)


![9-(3,4-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2838957.png)
![methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2838958.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2838959.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2838960.png)
![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-propylpiperazin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2838961.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2838963.png)